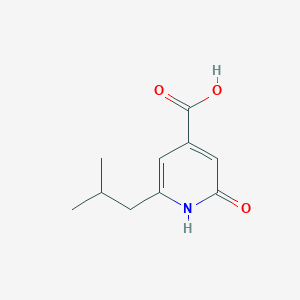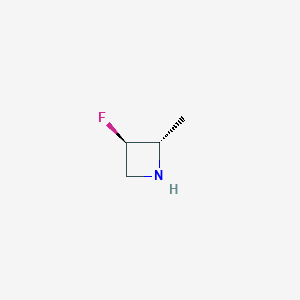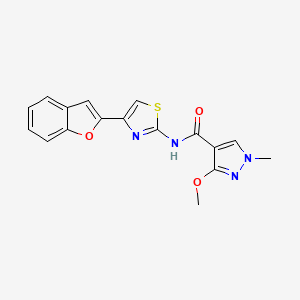
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Vitamin B6 Derivatives :Research has shown that related compounds to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, play a role in the synthesis of Vitamin B6 derivatives. This synthesis process involves complex reactions including acid hydrolysis and nuclear magnetic resonance studies to understand the molecular interactions and bonding mechanisms in these compounds (Tomita et al., 1966).
Functionalized Pyridine Derivatives :Another study investigated the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from compounds closely related to this compound. The study highlights the versatility of these compounds in reacting with various other chemicals to produce a range of fused systems, which can have applications in various fields including pharmaceuticals and material science (Mekheimer et al., 1997).
Precursor for Unsymmetrical Diamide Ligands :A related compound, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates the ability to form complex molecular structures with potential applications in coordination chemistry and catalyst design. The study included crystal structure analysis and explored the potential for forming polymetallic species (Napitupulu et al., 2006).
Enzymatic Oxidation in Biosynthesis :The enzymatic oxidation of 3-hydroxyanthranilic acid, which is a biosynthesis route to produce pyridine-2-carboxylic acid (a compound structurally similar to this compound), is used in the production of pharmaceuticals, herbicides, and metal salts for applications in nutritional supplements. The study also emphasizes the importance of selecting non-toxic extractant-diluent systems in the extraction process (Datta & Kumar, 2014).
Supramolecular Synthon in Crystal Engineering :Studies on pyrazinecarboxylic acids, which are structurally related to this compound, have focused on the recurrence of carboxylic acid-pyridine supramolecular synthons in their crystal structures. These findings are significant for future crystal engineering strategies, as they provide insights into molecular features and their correlation with supramolecular synthons (Vishweshwar et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKUTQSHWHIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
